1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl)-4-phenylbutane-1,4-dione is a complex organic compound that exhibits unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic synthesis process. The initial step involves the formation of the imidazol-1-yl group, which is then linked to the azabicyclo[3.2.1]octan scaffold. Subsequent steps involve the addition of the phenylbutane-1,4-dione moiety under controlled conditions to ensure stereospecificity and high yield.
Industrial Production Methods: Industrial production of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione involves large-scale synthesis using advanced techniques such as continuous flow chemistry and automated reaction monitoring. The use of high-throughput screening allows for optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. For example, the imidazol-1-yl group can participate in nucleophilic substitution reactions, while the phenylbutane-1,4-dione moiety can undergo reduction to form secondary alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Conditions often involve controlled temperature and pressure settings to ensure reaction specificity.
Major Products: Major products formed from these reactions include derivatives of the parent compound with modified functional groups that can exhibit different biological activities or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology: In biology, 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is used as a probe to study enzyme activity and protein-ligand interactions. Its ability to bind selectively to specific proteins makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound has potential therapeutic applications due to its ability to interact with biological targets. It is currently being investigated for its potential use in the treatment of certain neurological disorders and as an antimicrobial agent.
Industry: In the industrial sector, this compound is used in the development of novel materials with unique properties. Its incorporation into polymer matrices can enhance material strength and thermal stability.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, binding to a specific enzyme may inhibit its activity, thereby affecting a particular biochemical pathway.
Comparison with Similar Compounds
Compared to similar compounds, 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione stands out due to its unique combination of structural features and functional groups. Similar compounds include other imidazole-containing molecules and azabicyclo[3.2.1]octan derivatives, but none exhibit the exact same combination of reactivity and biological activity.
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-4-2-1-3-5-15)8-9-20(25)23-16-6-7-17(23)13-18(12-16)22-11-10-21-14-22/h1-5,10-11,14,16-18H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQNWQBGQYZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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